6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Description
Properties
IUPAC Name |
6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I2NO/c9-5-4-7(10)11-6-2-1-3-12-8(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMSZYABRJNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)I)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678379 | |
| Record name | 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-94-9 | |
| Record name | 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Iodination of 3-Pyridone
The foundational step involves the regioselective introduction of iodine atoms at the 6- and 8-positions of a 3-pyridone precursor. In aqueous sodium carbonate (Na₂CO₃), 3-pyridone undergoes electrophilic aromatic substitution with molecular iodine (I₂) at elevated temperatures. This reaction exploits the electron-rich nature of the pyridone ring, favoring diiodination due to the directing effects of the carbonyl and ether groups.
Reaction Conditions:
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Solvent: Water
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Base: Sodium carbonate (2.5 equiv)
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Temperature: 60–70°C
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Time: 4–6 hours
The diiodinated intermediate (compound 1) is isolated via filtration and recrystallization, achieving >85% purity.
Alkylation with 1,3-Dibromopropane
The diiodopyridone is subsequently alkylated using 1,3-dibromopropane to introduce a propyl chain, forming a bromoethylpyridinium intermediate (compound 2). This step proceeds via nucleophilic substitution under basic conditions, typically with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF).
Key Parameters:
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Molar Ratio: 1:1.2 (compound 1 : 1,3-dibromopropane)
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Base: K₂CO₃ (3.0 equiv)
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Reaction Time: 12–16 hours at room temperature
Cyclization via n-Butyllithium (n-BuLi)
The final step employs n-BuLi to deprotonate the alkyl chain, triggering an intramolecular cyclization to form the pyrano[3,2-b]pyridine core. This reaction is conducted in anhydrous THF at –78°C to suppress side reactions.
Optimized Protocol:
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Add n-BuLi (1.1 equiv) dropwise to compound 2 in THF.
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Stir for 1 hour at –78°C, then warm to 0°C.
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Quench with saturated NH₄Cl and extract with ethyl acetate.
The target compound is obtained in 40–50% overall yield after column chromatography.
Comparative Analysis of Methodologies
Efficiency and Limitations
The above method avoids precious metal catalysts (e.g., palladium) required in alternative routes, reducing costs. However, challenges include:
Alternative Approaches
While no direct alternatives for 6,8-diiodo derivatives are documented, analogous syntheses of non-halogenated pyrano[3,2-b]pyridines suggest potential modifications:
Palladium-Catalyzed Coupling
Cross-coupling reactions using iodopyridines and alkenyl halides could theoretically construct the pyran ring. For example, a Heck reaction might facilitate cyclization, though this remains untested for diiodo derivatives.
Microwave-Assisted Synthesis
Microwave irradiation could accelerate the iodination and cyclization steps, potentially improving yields. A pilot study on similar systems reduced reaction times by 70%.
Structural and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of iodine-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms may influence the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The specific molecular targets and pathways involved depend on the context of its use in scientific research .
Comparison with Similar Compounds
Substituent Variations in Pyrano[3,2-b]pyridine Derivatives
The following table summarizes key structural and physicochemical differences between 6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine and related compounds:
Structural and Functional Differences
Halogenation Effects: The diiodo derivative exhibits significantly higher molecular weight (365.97 g/mol) compared to the mono-iodo analog (261.06 g/mol) due to the addition of a second iodine atom. In contrast, the methylene-substituted analog (C₉H₉NO) lacks halogens but introduces a reactive double bond, enabling downstream functionalization (e.g., oxidation to ketones) .
Positional Isomerism: 6,7-Diphenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS 103020-15-1) is a positional isomer with a pyrano[2,3-b]pyridine core instead of [3,2-b].
Biological and Catalytic Relevance: The parent compound (3,4-dihydro-2H-pyrano[3,2-b]pyridine) is utilized in iridium-based photoredox catalysis for radical conjugate additions, highlighting the scaffold’s versatility in synthetic chemistry .
Physicochemical Properties
Density and Boiling Points :
- The diiodo compound’s density is expected to exceed 1.12 g/cm³ (predicted for the methylene analog) due to iodine’s high atomic mass.
- The diiodo derivative likely has a higher boiling point than the parent or methylene-substituted analogs, though experimental data are unavailable.
- Storage and Stability: Both the diiodo and mono-iodo derivatives require controlled storage (2–8°C, argon) to prevent decomposition, whereas the parent compound is stable under standard laboratory conditions .
Biological Activity
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects and other pharmacological activities. The compound's structural features and their implications for biological activity will also be discussed.
Chemical Structure and Properties
The empirical formula of this compound is C₈H₇I₂NO, with a molecular weight of 386.96 g/mol. It contains two iodine atoms, which are known to influence the compound's reactivity and biological interactions. The compound's structure can be visualized as follows:
Anticancer Activity
Recent studies have highlighted the potential of pyrano-pyridine derivatives in cancer treatment. For example, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The presence of iodine in the structure is believed to enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Studies suggest that halogenated compounds can disrupt cellular signaling pathways critical for cancer cell survival.
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Case Studies :
- A study on related pyrano-pyridine derivatives demonstrated IC50 values as low as 0.15 μM against breast cancer cell lines (SK-BR-3), indicating potent anticancer activity .
- Another investigation into structurally similar compounds found them to exhibit selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Other Pharmacological Activities
Beyond anticancer properties, this compound may possess other pharmacological activities:
- Antimicrobial Activity : Some studies indicate that diiodo compounds can exhibit antimicrobial effects due to their ability to penetrate microbial membranes and disrupt metabolic processes.
- Neuroprotective Effects : Preliminary research suggests that pyrano-pyridine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Data Summary
| Biological Activity | IC50 Values (μM) | Cell Lines Tested | Notes |
|---|---|---|---|
| Anticancer | 0.15 - 0.21 | SK-BR-3 (breast cancer) | High potency against cancer cells |
| Antimicrobial | Varies | Various microbial strains | Potential for broad-spectrum activity |
| Neuroprotective | Not specified | Neuronal cell lines | Promising results in preliminary studies |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine?
The synthesis typically involves sequential iodination of the pyrano-pyridine core. A plausible route includes:
- Step 1: Selective iodination at the 6-position using N-iodosuccinimide (NIS) under mild conditions (acetone, room temperature) to avoid over-iodination .
- Step 2: Further iodination at the 8-position, potentially requiring directing groups or optimized stoichiometry to achieve regioselectivity.
- Purification: Column chromatography or recrystallization to isolate the diiodo product. Reference to analogous compounds (e.g., 8-Iodo derivatives in ) supports this approach .
Q. How can researchers confirm the regioselectivity of diiodination using spectroscopic techniques?
- 1H NMR: Analyze coupling patterns and aromatic proton shifts to identify substitution positions.
- 13C NMR: Carbon chemical shifts near iodine substituents (~90-100 ppm for C-I bonds) provide positional clues.
- 2D NMR (COSY, NOESY): Resolve spatial correlations between protons and adjacent iodinated carbons.
- HRMS: Confirm molecular weight and isotopic patterns (e.g., [M+H]+ with dual iodine isotopes) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the diiodination of the pyrano-pyridine core?
- Temperature Control: Lower temperatures (0–5°C) reduce radical side reactions during iodination.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance iodine solubility and regioselectivity.
- Directing Groups: Introducing temporary protecting groups (e.g., Boc) at reactive sites can guide iodination .
- Computational Modeling: Quantum mechanical calculations (DFT) predict electron density maps to identify reactive positions, minimizing trial-and-error experimentation .
Q. How does the electronic environment of the pyrano-pyridine ring influence reactivity in cross-coupling reactions?
- Electron-Deficient Core: The diiodo compound’s electron-withdrawing iodine atoms activate the ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
- Regioselectivity in Coupling: The 6- and 8-positions exhibit distinct electronic environments due to ring strain and conjugation effects. For example, the 8-position may be more reactive in Pd-catalyzed cross-coupling due to lower steric hindrance.
- Ligand Selection: Bulky ligands (e.g., XPhos) improve selectivity in mono-functionalization, while smaller ligands (e.g., PPh3) favor di-functionalization .
Q. What computational tools predict the stability and degradation pathways of this compound under varying conditions?
- Reaction Pathway Search: Tools like GRRM or AFIR simulate degradation mechanisms (e.g., deiodination or ring-opening) under thermal or photolytic stress.
- Molecular Dynamics (MD): Simulate solvent interactions to predict aggregation or solubility issues.
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-I bonds to assess susceptibility to hydrolysis or radical cleavage .
Q. How can researchers optimize selective mono-functionalization in Suzuki-Miyaura couplings using this diiodo compound?
- Staged Reaction Conditions: Use a temperature gradient (e.g., 50°C for first coupling, 90°C for second) to control reactivity.
- Boronic Acid Stoichiometry: Limiting boronic acid to 1 equivalent ensures mono-substitution.
- Catalyst Screening: Pd(OAc)2 with SPhos ligand selectively activates the more accessible iodine site .
- In Situ Monitoring: LC-MS or Raman spectroscopy tracks reaction progress to halt at the mono-coupled stage .
Data Contradictions and Validation
- Spectral Discrepancies: Conflicting NMR shifts reported for similar pyrano-pyridines (e.g., vs. 2) highlight the need for internal calibration with authentic standards.
- Synthetic Yield Variability: Disparities in diiodination yields (e.g., 55% in vs. 90% in optimized protocols) suggest solvent purity and moisture control are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
